molecular formula C6H6FNO B055481 3-Fluoro-2-methylpyridine 1-oxide CAS No. 113209-81-7

3-Fluoro-2-methylpyridine 1-oxide

Cat. No. B055481
M. Wt: 127.12 g/mol
InChI Key: CIFJXDPNAWWVKC-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6FNO . It has an average mass of 127.116 Da and a monoisotopic mass of 127.043343 Da . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoro-2-methylpyridine, often involves complex reactions . An optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Future Directions

Fluoropyridines, including 3-Fluoro-2-methylpyridine, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, the development of fluorinated chemicals is an important research topic with potential for future advancements .

properties

IUPAC Name

3-fluoro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFJXDPNAWWVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599957
Record name 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylpyridine 1-oxide

CAS RN

113209-81-7
Record name 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (15.3 g) was added to a stirred solution of 3-amino-2-picoline (20 g) in 40% fluoroboric acid (215 ml) at -5° to -10°. The mixture was stirred for 2 hours at -10° followed by a further 2 hours at room temperature, after which time, the solution was basified (NaOH) and extracted with dichloromethane. The extracts were back-washed with water (pH 6 HCl) to remove some unreacted amine and, after drying (K2CO3), m-chloroperbenzoic acid (35.7 g) was added and the mixture allowed to stand for 16 hours. Ammonia gas was passed through the solution and the precipitated benzoate salts filtered off. The filtrate was evaporated to dryness to give 2-methyl-3-fluoropyridine-N-oxide (13.36 g) m.p. softens 55° melts 80°.
Quantity
15.3 g
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reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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